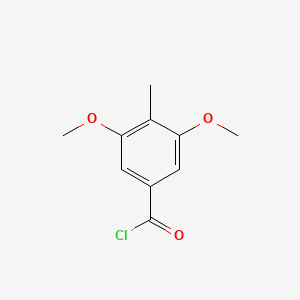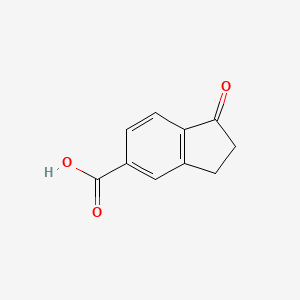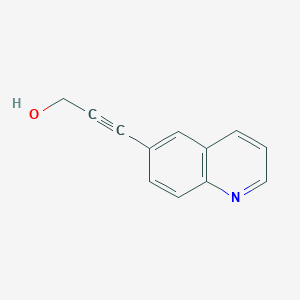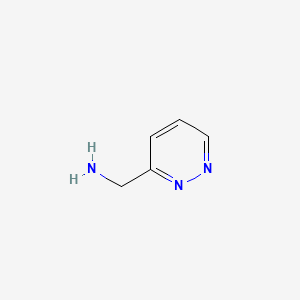
2-(3-甲基哌啶基)乙腈
描述
2-(3-Methylpiperidino)acetonitrile is a chemical compound with the molecular formula C8H14N2 and a molecular weight of 138.21 g/mol . It is commonly used as a pharmaceutical intermediate, particularly in the synthesis of antiviral drugs . The compound is characterized by its piperidine ring structure, which is a six-membered ring containing one nitrogen atom.
科学研究应用
2-(3-Methylpiperidino)acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antiviral properties.
Medicine: It is used in the pharmaceutical industry to develop new drugs, particularly antiviral medications.
Industry: The compound is used in the production of fine chemicals and other industrial applications.
作用机制
Target of Action
The primary target of 2-(3-Methylpiperidino)acetonitrile is the IKKb catalytic pocket . IKKb is a protein kinase that plays a key role in the NF-kappa B signaling pathway, which is involved in inflammation, immunity, cell survival, and other cellular processes .
Mode of Action
2-(3-Methylpiperidino)acetonitrile interacts with its target by developing a stable hydrophobic interaction with the IKKb catalytic pocket . This interaction inhibits the activity of IKKb, thereby modulating the NF-kappa B signaling pathway .
Biochemical Pathways
The compound primarily affects the NF-kappa B signaling pathway . By inhibiting IKKb, it prevents the activation of NF-kappa B, a transcription factor that regulates the expression of various genes involved in inflammation, immunity, cell survival, and other processes .
Result of Action
The inhibition of IKKb by 2-(3-Methylpiperidino)acetonitrile leads to the modulation of the NF-kappa B signaling pathway . This can result in decreased inflammation, altered immune response, and changes in cell survival . .
生化分析
Biochemical Properties
2-(3-Methylpiperidino)acetonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, piperidine derivatives, including 2-(3-Methylpiperidino)acetonitrile, have been shown to inhibit IKKβ, an enzyme involved in the NF-κB signaling pathway . This interaction is crucial as it can modulate inflammatory responses and other cellular processes. Additionally, 2-(3-Methylpiperidino)acetonitrile may interact with lipid membranes, enhancing their fluctuation and potentially affecting membrane-associated processes .
Cellular Effects
2-(3-Methylpiperidino)acetonitrile influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with IKKβ can lead to alterations in the NF-κB signaling pathway, impacting gene expression related to inflammation and immune responses . Furthermore, the compound’s effect on lipid membrane fluctuation can influence cellular processes such as membrane trafficking and signal transduction .
Molecular Mechanism
The molecular mechanism of 2-(3-Methylpiperidino)acetonitrile involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. The compound’s interaction with IKKβ is a key example, where it forms stable hydrophobic interactions with the enzyme’s catalytic pocket, leading to its inhibition . This inhibition can result in decreased activation of the NF-κB pathway, thereby modulating inflammatory responses. Additionally, the compound’s effect on lipid membranes suggests a potential mechanism involving the modulation of membrane dynamics and associated cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-Methylpiperidino)acetonitrile can change over time. The compound is stable under normal conditions but may degrade when exposed to high temperatures or strong acids. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of its impact on membrane dynamics and enzyme inhibition. These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of 2-(3-Methylpiperidino)acetonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating inflammatory responses through IKKβ inhibition . At higher doses, the compound may exhibit toxic or adverse effects, including potential cytotoxicity . It is crucial to determine the appropriate dosage to balance efficacy and safety in experimental settings.
Metabolic Pathways
2-(3-Methylpiperidino)acetonitrile is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, piperidine derivatives are known to undergo various metabolic transformations, including oxidation and conjugation reactions . These metabolic pathways can influence the compound’s bioavailability, efficacy, and potential toxicity.
Transport and Distribution
Within cells and tissues, 2-(3-Methylpiperidino)acetonitrile is transported and distributed through interactions with transporters and binding proteins. The compound’s hydrophobic nature allows it to interact with lipid membranes, facilitating its distribution within cellular compartments . Additionally, specific transporters may be involved in its uptake and efflux, influencing its intracellular concentration and localization.
Subcellular Localization
2-(3-Methylpiperidino)acetonitrile exhibits specific subcellular localization patterns. The compound’s interaction with lipid membranes suggests its localization to membrane-associated compartments, such as the plasma membrane and endoplasmic reticulum . Additionally, targeting signals or post-translational modifications may direct the compound to specific organelles, influencing its activity and function within the cell.
准备方法
The preparation of 2-(3-Methylpiperidino)acetonitrile typically involves the reaction of 3-picoline with acetonitrile . This reaction can be adjusted according to specific needs, but generally, it involves the use of a base to facilitate the nucleophilic substitution reaction. Industrial production methods may vary, but they often involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
化学反应分析
2-(3-Methylpiperidino)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the nitrile group can be replaced by other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or methanol. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted piperidines and other derivatives.
相似化合物的比较
2-(3-Methylpiperidino)acetonitrile can be compared with other similar compounds, such as:
2-Methylpiperidine: A related compound with a similar piperidine ring structure but without the nitrile group.
3-Methylpiperidine: Another similar compound with a methyl group attached to the piperidine ring.
1-Acetyl-3-methylpiperidine: A derivative with an acetyl group attached to the piperidine ring.
These compounds share similar structural features but differ in their functional groups and specific applications. The presence of the nitrile group in 2-(3-Methylpiperidino)acetonitrile makes it unique and suitable for specific synthetic and pharmaceutical applications.
属性
IUPAC Name |
2-(3-methylpiperidin-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-8-3-2-5-10(7-8)6-4-9/h8H,2-3,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FACOYHQFZOVUQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10627580 | |
| Record name | (3-Methylpiperidin-1-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951905-03-6 | |
| Record name | (3-Methylpiperidin-1-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![2-[Benzyl(methyl)amino]isonicotinic acid](/img/structure/B1322594.png)


